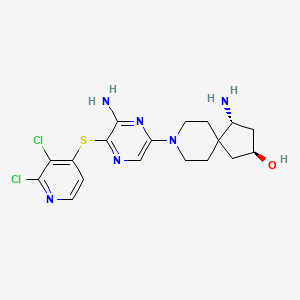
Shp2 IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shp2 IN-1 is a small molecule inhibitor that targets the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is encoded by the PTPN11 gene and plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. It is involved in multiple signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, and is implicated in several types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shp2 IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of hydroxyimino acetamide scaffold, which is then modified to achieve the desired inhibitory activity . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Shp2 IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halides, alkylating agents, and acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Shp2 IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology to investigate the signaling pathways regulated by SHP2.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving aberrant SHP2 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2.
Mechanism of Action
Shp2 IN-1 exerts its effects by inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts the downstream signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and survival. The molecular targets and pathways involved include receptor tyrosine kinases, growth factor receptors, and immune checkpoint regulators .
Comparison with Similar Compounds
Shp2 IN-1 is unique compared to other SHP2 inhibitors due to its specific binding affinity and selectivity. Similar compounds include:
SHP099: Another SHP2 inhibitor with a different binding mechanism and pharmacokinetic profile.
TNO155: A SHP2 inhibitor currently in clinical trials with promising efficacy in cancer treatment.
RMC-4550:
This compound stands out due to its unique chemical structure and its ability to effectively inhibit SHP2 activity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22Cl2N6OS |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S,4R)-4-amino-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-2-ol |
InChI |
InChI=1S/C18H22Cl2N6OS/c19-14-11(1-4-23-15(14)20)28-17-16(22)25-13(9-24-17)26-5-2-18(3-6-26)8-10(27)7-12(18)21/h1,4,9-10,12,27H,2-3,5-8,21H2,(H2,22,25)/t10-,12-/m1/s1 |
InChI Key |
VCACXGULTWUFOL-ZYHUDNBSSA-N |
Isomeric SMILES |
C1CN(CCC12C[C@@H](C[C@H]2N)O)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCC12CC(CC2N)O)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


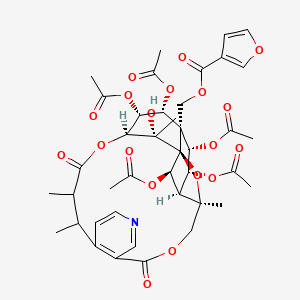
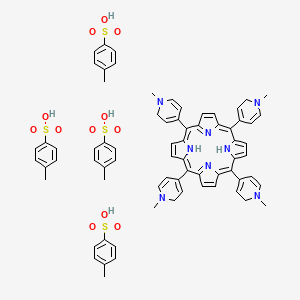


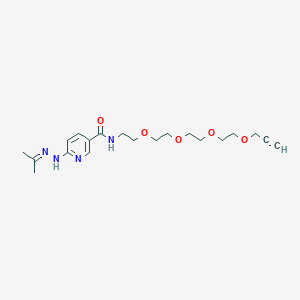

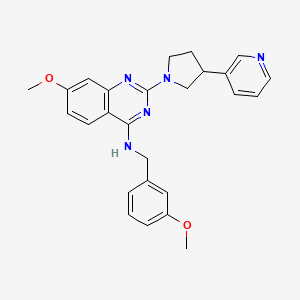

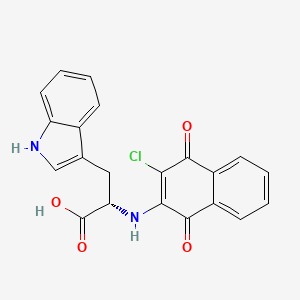
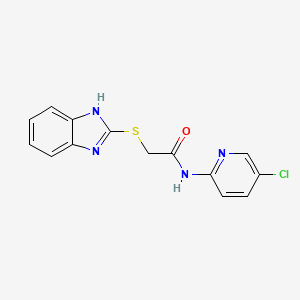
![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
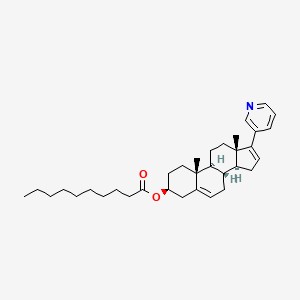
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)
